Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol is a useful research compound. Its molecular formula is C13H21O6P and its molecular weight is 304.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Agrochemical and Medicinal Compounds
Diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol analogues have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. This synthesis, involving the rearrangement of chlorinated pyrrolidin-2-ones, is significant for preparing adducts applied in agrochemicals and medicinal compounds development (Ghelfi et al., 2003).
2. Asymmetric Synthesis of α-Hydroxy Esters
The compound has been employed in chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is based on bidentate chelation-controlled alkylation of glycolate enolate, showcasing its utility in stereo-selective synthesis (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
3. Synthesis of Trifluoromethyl Derivatives
The compound has been instrumental in synthesizing various trifluoromethyl derivatives of alkyl 2-nitromethylphosphonopropionates and -phosphonobutyrates. These derivatives are pivotal in developing compounds with potential pharmacological applications (E. Doronina et al., 2017).
4. In Supramolecular Chemistry and Natural Products
The compound has been utilized in selective methoxy ether cleavage of 2,6-dimethoxyphenol, followed by selective acylation. This process is essential for accessing various ortho-acylated catechols, widely used in supramolecular chemistry, and as precursors of pesticides, flavors, fragrances, and various natural products (Enoch A Adogla et al., 2012).
5. Fullerene Chemistry
The compound has seen use in the field of fullerene chemistry, particularly in the transformation of methano[60]fullerene into dihydrofullerenofurane, initiated by single electron transfer. This transformation is crucial in the study and application of fullerenes in materials science (V. V. Yanilkin et al., 2004).
6. In Nonlinear Optical (NLO) Materials
A derivative of the compound has been synthesized and used in the growth of chalcone derivative DMMC, showing strong Second Harmonic Generation (SHG) efficiency, making it significant in NLO applications. This showcases its potential in the development of advanced optical materials (Siyuan Hu et al., 2021).
7. Radical Spin-trapping in Biochemistry
The compound forms very stable alkoxyl radical adducts, particularly with DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), which are used in spin-trapping. This is crucial in studying free radicals and reactive oxygen species in biological systems, highlighting its importance in biochemistry and medical research (S. Dikalov et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-2,4-dimethoxyphenyl derivatives, have been found to inhibit bacterial rna polymerase (rnap) .
Mode of Action
For instance, N-2,4-dimethoxyphenyl derivatives have been found to interact with the switch region of bacterial RNAP .
Biochemical Pathways
It’s known that the inhibition of bacterial rnap can disrupt the synthesis of rnas in bacteria , affecting various downstream effects.
Result of Action
Similar compounds have shown potent antimicrobial activity against certain bacteria .
Properties
IUPAC Name |
diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-8-7-10(16-3)9-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSUHLFBTVGDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C=C(C=C1)OC)OC)O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.